(S)-3-hydroxyhexanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyhexanoyl-CoA. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a (S)-3-hydroxyhexanoic acid and a coenzyme A. It is a conjugate acid of a (S)-3-hydroxyhexanoyl-CoA(4-).
(S)-3-Hydroxyhexanoyl-CoA
CAS No.: 79171-47-4
Cat. No.: VC1855269
Molecular Formula: C27H46N7O18P3S
Molecular Weight: 881.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79171-47-4 |
|---|---|
| Molecular Formula | C27H46N7O18P3S |
| Molecular Weight | 881.7 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate |
| Standard InChI | InChI=1S/C27H46N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,35,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15-,16+,20+,21+,22-,26+/m0/s1 |
| Standard InChI Key | VAAHKRMGOFIORX-IKTBLOROSA-N |
| Isomeric SMILES | CCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
| SMILES | CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
| Canonical SMILES | CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Identity
(S)-3-Hydroxyhexanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyhexanoic acid . The compound possesses stereochemical specificity at the third carbon position, with the hydroxyl group in the S-configuration, which is crucial for its biological activity and recognition by specific enzymes in metabolic pathways.
Chemical Properties
The chemical properties of (S)-3-Hydroxyhexanoyl-CoA are summarized in Table 1, reflecting its complex structure comprising a coenzyme A moiety linked to a hydroxylated six-carbon fatty acid chain.
Table 1: Chemical Properties of (S)-3-Hydroxyhexanoyl-CoA
| Property | Value | Reference |
|---|---|---|
| PubChem CID | 11966160 | |
| CAS Number | 79171-47-4 | |
| Molecular Formula | C₂₇H₄₆N₇O₁₈P₃S | |
| Molecular Weight | 881.7 g/mol | |
| Creation Date | 2006-12-22 | |
| Modification Date | 2025-03-29 | |
| Physical State | Solid |
Structural Identifiers
Multiple chemical identifiers are used to precisely characterize (S)-3-Hydroxyhexanoyl-CoA in chemical databases and research literature:
Table 2: Structural Identifiers of (S)-3-Hydroxyhexanoyl-CoA
Spectroscopic Characteristics
Mass spectrometry is a valuable technique for analyzing (S)-3-Hydroxyhexanoyl-CoA. The predicted collision cross-section data, which can aid in its identification using ion mobility mass spectrometry, is provided below:
Table 3: Predicted Collision Cross Section Data for (S)-3-Hydroxyhexanoyl-CoA
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 882.19058 | 263.4 |
| [M+Na]⁺ | 904.17252 | 271.5 |
| [M+NH₄]⁺ | 899.21712 | 267.9 |
| [M+K]⁺ | 920.14646 | 266.1 |
| [M-H]⁻ | 880.17602 | 262.2 |
| [M+Na-2H]⁻ | 902.15797 | 268.6 |
| [M]⁺ | 881.18275 | 266.3 |
| [M]⁻ | 881.18385 | 266.3 |
These spectroscopic parameters are essential for analytical identification and quantification of (S)-3-Hydroxyhexanoyl-CoA in biological samples .
Biological Significance and Distribution
Taxonomic Distribution
(S)-3-Hydroxyhexanoyl-CoA has been identified as an important metabolite across diverse organisms:
Table 4: Biological Distribution of (S)-3-Hydroxyhexanoyl-CoA
| Organism | Role | Reference |
|---|---|---|
| Homo sapiens (Human) | Metabolite | |
| Mus musculus (Mouse) | Metabolite | |
| Escherichia coli (strain K12, MG1655) | Metabolite |
This broad distribution underscores the compound's fundamental role in conserved metabolic processes across different taxonomic groups .
Chemical Taxonomy
In terms of chemical classification, (S)-3-Hydroxyhexanoyl-CoA belongs to the class of chemical entities known as (S)-3-hydroxyacyl CoAs, which are organic compounds containing an (S)-3-hydroxyl acylated coenzyme A derivative . It is categorized within the hierarchy of chemical entities as follows:
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Kingdom: Chemical entities
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Super Class: Organic compounds
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Class: Lipids and lipid-like molecules
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Sub Class: Fatty Acyls
Metabolic Pathways and Biochemical Roles
Role in Fatty Acid Metabolism
(S)-3-Hydroxyhexanoyl-CoA serves as a critical intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway where fatty acids are broken down to produce energy . In humans, it is part of the fatty acid metabolism pathway (SMP0000051) as documented in the Metabolomics Workbench database .
Enzymatic Transformations
The compound participates in several enzymatic reactions in metabolic pathways:
Table 5: Key Enzymatic Reactions Involving (S)-3-Hydroxyhexanoyl-CoA
Role in Polyhydroxyalkanoate Synthesis
One of the most interesting applications of (S)-3-Hydroxyhexanoyl-CoA is in the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a biodegradable polymer with properties similar to commercial plastics . The metabolic pathway involves:
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Conversion of (S)-3-hydroxyhexanoyl-CoA to (R)-3-hydroxyhexanoyl-CoA by (R)-specific enoyl-CoA hydratase (PhaJ)
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Incorporation of (R)-3-hydroxyhexanoyl-CoA into the growing P(3HB-co-3HHx) polymer chain by PHA synthase (PhaC)
This process is significant for biotechnology applications seeking alternatives to petroleum-based plastics, as P(3HB-co-3HHx) exhibits faster biodegradation rates compared to conventional plastics .
Biosynthetic Pathways
Formation in Beta-Oxidation
In the fatty acid beta-oxidation pathway, (S)-3-hydroxyhexanoyl-CoA is formed through the hydration of trans-2-hexenoyl-CoA (also known as 2E-hexenoyl-CoA) by enoyl-CoA hydratase (FadB) . The stereochemistry of this reaction is specific, producing the S-isomer of 3-hydroxyhexanoyl-CoA.
Formation in Fatty Acid Elongation
Conversely, (S)-3-hydroxyhexanoyl-CoA can also be produced during fatty acid biosynthesis through the reduction of 3-oxohexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase . In this context, 3-oxohexanoyl-CoA is derived from butanoyl-CoA via the enzyme acetyl-CoA acyltransferase 2 (EC 2.3.1.16) .
Analytical Methods and Research Applications
Detection and Quantification
The analysis of (S)-3-hydroxyhexanoyl-CoA in biological samples typically involves sophisticated analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). The predicted collision cross-section data provided earlier can aid in optimizing ion mobility-mass spectrometry methods for enhanced detection specificity .
Research Applications
(S)-3-Hydroxyhexanoyl-CoA serves as:
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A marker for assessing fatty acid oxidation disorders
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A substrate for enzyme activity assays
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A precursor for the production of biodegradable polymers
Structural Comparison with Related Compounds
(S)-3-Hydroxyhexanoyl-CoA is part of a family of 3-hydroxyacyl-CoA compounds that differ in their carbon chain length:
Table 6: Comparison of (S)-3-Hydroxyhexanoyl-CoA with Related Compounds
This homologous series demonstrates how the metabolic machinery can process fatty acids of varying chain lengths through similar biochemical transformations.
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